molecular formula C9H8N2O B1318988 1H-indole-5-carbaldehyde oxime CAS No. 1402390-75-3

1H-indole-5-carbaldehyde oxime

Cat. No.: B1318988
CAS No.: 1402390-75-3
M. Wt: 160.17 g/mol
InChI Key: HKNZDPSSEHCJLI-IZZDOVSWSA-N
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Description

1H-Indole-5-carbaldehyde oxime is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The oxime functional group in this compound adds further versatility, making it a valuable compound in various chemical and biological applications.

Scientific Research Applications

1H-Indole-5-carbaldehyde oxime has several applications in scientific research:

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Biochemical Analysis

Biochemical Properties

1H-indole-5-carbaldehyde oxime plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of curcumin derivatives, which exhibit anti-proliferative and anti-inflammatory properties . The compound’s interaction with enzymes such as aurora kinase A inhibitors highlights its potential in drug design and therapeutic applications . These interactions are primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can modulate the activity of multiple receptors, leading to changes in cell function . For example, the compound’s interaction with protein kinase inhibitors can affect cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Additionally, its impact on gene expression and cellular metabolism further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to various biochemical effects . For instance, its interaction with aurora kinase A inhibitors can result in the inhibition of cell proliferation and induction of apoptosis . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy in biochemical assays . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses showing minimal impact and higher doses leading to significant biochemical changes . Additionally, toxic or adverse effects have been observed at high doses, underscoring the importance of dosage optimization in therapeutic applications . These findings highlight the need for careful consideration of dosage when using this compound in biochemical research and drug development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s role in the biosynthesis of indole derivatives, such as indole-3-carbaldehyde and indole-3-carboxylic acid, underscores its significance in metabolic research . Additionally, its impact on metabolic flux and metabolite levels further highlights its potential for therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical effects. The compound interacts with transporters and binding proteins that modulate its localization and accumulation . These interactions can impact the compound’s efficacy in biochemical assays and therapeutic applications, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-5-carbaldehyde oxime can be synthesized through the condensation of 1H-indole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives.

Comparison with Similar Compounds

  • 1H-Indole-3-carbaldehyde oxime
  • 1H-Indole-2-carbaldehyde oxime
  • 1H-Indole-4-carbaldehyde oxime

Comparison: 1H-Indole-5-carbaldehyde oxime is unique due to the position of the oxime group on the indole ring, which influences its reactivity and biological activity. Compared to other indole carbaldehyde oximes, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct biological effects .

Properties

IUPAC Name

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZDPSSEHCJLI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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